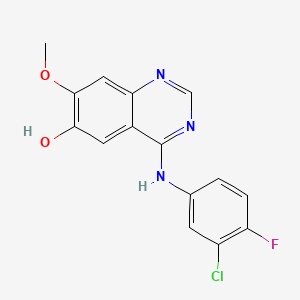
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
概要
説明
FAAH-IN-2は、O-デスモルホリノプロピルゲフィチニブとしても知られており、脂肪酸アミドヒドロラーゼ(FAAH)の強力な阻害剤です。FAAHは、アナンダミドなどの内因性カンナビノイドの加水分解を担う酵素であり、様々な生理学的プロセスにおいて重要な役割を果たしています。 FAAHを阻害することで、FAAH-IN-2はこれらのカンナビノイドのレベルを高め、それによって身体への影響を調節します .
2. 製法
合成経路と反応条件: FAAH-IN-2の合成は、適切な前駆体から始まり、複数のステップを伴います。重要なステップには、以下のものがあります。
コア構造の形成: これは、4-クロロ-6,7-ジメトキシキナゾリンと3-クロロプロピルアミンを反応させて中間体を形成することで行われます。
置換反応: 中間体は、4-フルオロアニリンとの置換反応を受け、最終生成物であるFAAH-IN-2を生じます。
工業的製造方法: FAAH-IN-2の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、より高い収量と純度のために最適化されています。このプロセスには、以下が含まれます。
バッチ処理: 大型反応器を使用して、制御された温度と圧力条件下で反応を実行します。
精製: 製品は、結晶化、ろ過、クロマトグラフィーなどの技術を使用して精製され、高い純度が確保されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FAAH-IN-2 involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloropropylamine to form the intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-fluoroaniline to yield the final product, FAAH-IN-2.
Industrial Production Methods: Industrial production of FAAH-IN-2 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
化学反応の分析
反応の種類: FAAH-IN-2は、クロロ基やフルオロ基などの反応性官能基の存在により、主に置換反応を受けます。
一般的な試薬と条件:
置換反応: 4-フルオロアニリンや3-クロロプロピルアミンなどの試薬が一般的に使用されます。
反応条件: これらの反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、還流条件で行われます。
主な生成物: これらの反応から形成される主な生成物は、FAAH-IN-2自体であり、高い特異性と収率を示します。
科学的研究の応用
FAAH-IN-2は、科学研究、特に化学、生物学、医学、産業の分野で幅広い用途を持っています。
化学: FAAHの阻害とその内因性カンナビノイドレベルへの影響を研究するためのツール化合物として使用されます。
生物学: 疼痛の調節、炎症、神経保護など、様々な生理学的プロセスにおける内因性カンナビノイドの役割の理解に役立ちます。
医学: 慢性的な痛み、不安、うつ病、アルツハイマー病やパーキンソン病などの神経変性疾患などの治療における潜在的な治療応用
産業: 内因性カンナビノイド系を標的とする新しい薬物の開発に役立ちます。
作用機序
FAAH-IN-2は、脂肪酸アミドヒドロラーゼ(FAAH)という酵素を阻害することでその効果を発揮します。この阻害は、内因性カンナビノイドの加水分解を防ぎ、これら化合物の体内のレベルを高めます。 内因性カンナビノイドのレベル上昇は、カンナビノイド受容体(CB1およびCB2)やGPR55、ペルオキシソーム増殖剤活性化受容体(PPARs)、バニロイド受容体(TRPV1)などの他の受容体と相互作用し、様々な生理学的プロセスを調節します .
類似化合物との比較
FAAH-IN-2は、FAAH阻害剤として、その高い効力と選択性によって独自です。類似の化合物には、以下のものがあります。
URB597: 研究や医学における類似の用途を持つ、別の強力なFAAH阻害剤。
PF-04457845: FAAHを阻害する際の高い選択性と有効性で知られています。
BIA 10-2474: 構造的に異なるFAAH阻害剤であり、同様の阻害特性を持っています
FAAH-IN-2は、その特定の分子構造により、FAAHを効果的に阻害し、オフターゲット効果を最小限に抑えることが可能であるため、際立っています。
特性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVTVCRXFMLUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440527 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-71-6 | |
| Record name | M-295820 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-295820 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















